molecular formula C25H38N2O6S2 B1458910 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) CAS No. 1609396-64-6

1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)

Cat. No.: B1458910
CAS No.: 1609396-64-6
M. Wt: 526.7 g/mol
InChI Key: AOWBIOJMEHLALI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a diazepane derivative functionalized with a cyclohexyl group at the 1-position and two 4-methylbenzenesulfonate (tosylate) counterions. The base compound, 1-cyclohexyl-1,4-diazepane (CAS 59039-67-7), has a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . The bis-tosylate salt form enhances solubility in polar solvents due to its ionic nature, making it advantageous for pharmaceutical formulations.

Properties

IUPAC Name

1-cyclohexyl-1,4-diazepane;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2C7H8O3S/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;2*1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,1-10H2;2*2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWBIOJMEHLALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) typically follows a salt formation route where 1-cyclohexyl-1,4-diazepane is reacted with p-toluenesulfonic acid or p-toluenesulfonyl chloride under controlled conditions. The key steps involve:

  • Starting Materials: 1-cyclohexyl-1,4-diazepane and p-toluenesulfonic acid or its reactive derivatives.
  • Reaction Medium: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or other polar aprotic solvents.
  • Reaction Conditions: Reactions are often conducted at low temperatures initially (0°C) and then allowed to warm to room temperature, with stirring over extended periods (overnight to 24 hours).
  • Workup: Reaction mixtures are quenched with water, extracted with organic solvents such as dichloromethane (DCM), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification: Silica gel column chromatography using mixtures of petroleum ether and ethyl acetate is typically employed to isolate the pure bis-sulfonate compound.

Detailed Preparation Protocols and Reaction Conditions

Although specific detailed protocols for 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) are limited in public databases, closely related sulfonate esters and bis-sulfonates provide a reliable basis for synthesis methods.

Step Reagents & Conditions Description Yield & Notes
1 1-Cyclohexyl-1,4-diazepane + p-Toluenesulfonyl chloride (3 equiv.) in THF at 0°C Dropwise addition of p-toluenesulfonyl chloride to diazepane solution, stirred for 30 min at 0°C, then warmed to room temperature and stirred overnight High conversion to bis-sulfonate salt; reaction monitored by TLC
2 Quench with water (30 mL), extract with DCM (3 x 20 mL) Separation of organic layer containing product Efficient extraction of product
3 Dry organic layer over Na2SO4, filter, concentrate under vacuum Removal of water and solvent Crude product obtained
4 Purify by silica gel flash chromatography (petroleum ether:ethyl acetate = 10:1) Isolation of pure bis(4-methylbenzenesulfonate) salt Yields up to 95% reported in analogous systems

This method is adapted from protocols used for bis(4-methylbenzenesulfonate) esters of related diamines and diols, demonstrating high efficiency and purity.

Supporting Experimental Data and Characterization

  • NMR Spectroscopy: Proton NMR (1H NMR) confirms the presence of cyclohexyl and diazepane protons, along with aromatic protons from the p-toluenesulfonate groups.
  • Infrared Spectroscopy (IR): Characteristic sulfonate S=O stretching bands appear near 1200–1300 cm⁻¹, confirming sulfonate formation.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with C25H38N2O6S2.
  • Chromatography: Silica gel chromatography effectively separates the bis-sulfonate salt from impurities.

Comparative Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Solvent THF, DMF, or Toluene Polar aprotic solvents preferred for sulfonation
Temperature 0°C to Room Temperature Initial low temperature controls reactivity
Reaction Time 12–24 hours Ensures complete conversion
Molar Ratio (Diazepane:TsCl) 1:2 to 1:3 Excess sulfonyl chloride ensures full bis-sulfonation
Workup Water quench, DCM extraction Standard organic workup
Purification Silica gel chromatography Petroleum ether/ethyl acetate mixtures

Research Findings and Notes

  • The bis-sulfonate salt formation is a straightforward acid-base reaction where the basic nitrogen atoms of 1-cyclohexyl-1,4-diazepane are protonated by p-toluenesulfonic acid or converted to sulfonate esters by reaction with p-toluenesulfonyl chloride.
  • The reaction conditions must be controlled to avoid overreaction or decomposition of the diazepane ring.
  • The compound is stable under standard laboratory conditions and can be isolated as a crystalline solid or oil depending on purification.
  • The sulfonate groups enhance solubility and reactivity, useful for further derivatization or application in medicinal chemistry.

Chemical Reactions Analysis

1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonate groups are replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) has been studied for its activity as a muscarinic receptor agonist, specifically targeting M1 and M4 receptors. These receptors are implicated in various central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.

Case Study 1: CNS Disorders

A study investigated the effects of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory and learning tasks compared to control groups, suggesting its potential as a treatment for cognitive impairment associated with neurodegenerative diseases .

Case Study 2: Pain Management

Another study focused on the analgesic properties of the compound in models of neuropathic pain. It demonstrated efficacy in reducing pain responses through modulation of muscarinic receptors, highlighting its potential application in pain management therapies .

Toxicological Considerations

While the pharmacological potential is promising, it is essential to evaluate the safety profile of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate). Toxicological studies have indicated that while the compound exhibits beneficial effects at therapeutic doses, high concentrations may lead to adverse effects. Continuous monitoring and research are necessary to establish safe dosage guidelines for clinical applications .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) with structurally related diazepane derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) C₂₅H₃₆N₂O₆S₂ 492.67* Cyclohexyl, two tosylate counterions High aqueous solubility (ionic salt), crystalline solid, improved stability
1,4-Diazepane-1,4-diylbis[(4-chlorophenyl)methanone] C₁₉H₁₆Cl₂N₂O₂ 391.25 Two 4-chlorobenzoyl groups Lipophilic, low water solubility, ketone groups enable hydrogen bonding
1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane C₁₉H₂₄N₂O₄S₂ 408.53 Two 4-methylphenyl sulfonyl groups Neutral sulfonamide, moderate DMSO solubility, stable covalent linkages
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane C₁₂H₁₇BrN₂O₂S 333.24 4-Bromophenyl sulfonyl, methyl group Bromine enhances molecular weight, soluble in organic solvents (e.g., DMSO)
1-Cyclohexyl-1,4-diazepane (base) C₁₁H₂₂N₂ 182.31 Cyclohexyl Free base, likely liquid/solid, soluble in organic solvents

*Calculated based on parent compound and tosylate counterions.

Functional and Application Differences

  • Ionic vs. Covalent Sulfonyl Groups : The bis-tosylate salt’s ionic nature distinguishes it from sulfonamide analogs like 1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane , which features covalent sulfonyl bonds. The ionic form improves aqueous solubility but may reduce lipid membrane permeability compared to neutral sulfonamides .
  • Substituent Effects : The 4-chlorobenzoyl derivative () exhibits high lipophilicity due to aromatic chlorinated groups, favoring applications requiring membrane penetration. In contrast, the bis-tosylate’s polar counterions make it suitable for hydrophilic environments .

Research Implications

  • Pharmaceutical Applications : The bis-tosylate salt’s solubility profile makes it a candidate for drug formulations requiring high bioavailability in systemic circulation.
  • Synthetic Versatility : Sulfonamide and halogenated analogs (e.g., and ) serve as intermediates for further chemical modifications, leveraging their stable covalent bonds or heavy atoms for specialized applications.

Biological Activity

1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C24H36N2O6S2
Molecular Weight: 512.68 g/mol
IUPAC Name: 1-cyclohexyl-1,4-diazepane; 4-methylbenzenesulfonic acid

The compound consists of a cyclohexyl group attached to a 1,4-diazepane ring, with two 4-methylbenzenesulfonate moieties. This unique structure may influence its biological activity through interactions with various molecular targets.

The biological activity of 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) is believed to involve several mechanisms:

  • Receptor Interaction: The compound may interact with specific receptors or enzymes in the body, modulating their activity. For instance, similar compounds have shown affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
  • Solubility and Stability: The sulfonate groups enhance the solubility and stability of the compound, facilitating its bioavailability and interaction with biological molecules .

Pharmacological Effects

Research indicates that compounds structurally related to 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) exhibit various pharmacological effects:

  • Neuroprotective Effects: Studies on related diazepane derivatives suggest potential neuroprotective properties, particularly in models of Parkinson's disease. For example, a related compound increased dopaminergic firing rates in rat models .
  • Antagonistic Properties: Some derivatives have shown antagonistic effects on neurotransmitter systems that could be beneficial in treating disorders like depression or anxiety .

Case Studies

A notable study investigated the effects of a related compound on dopaminergic discharge in rats subjected to neurotoxic agents. The results indicated that the compound could modulate dopaminergic activity, suggesting its potential application in neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate), it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) Cyclopentyl group instead of cyclohexylSimilar neuroprotective effects reported
1-Cyclohexyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline Propargyl functional groupSignificant effects on dopaminergic firing rates

Q & A

Q. What experimental methodologies are recommended for synthesizing 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) with high purity?

Methodological Answer: A combination of computational reaction path searches (using quantum chemical calculations) and iterative experimental validation is critical. For example, employ density functional theory (DFT) to predict reaction pathways, followed by small-scale reflux reactions under inert conditions. Monitor reaction progress via HPLC and NMR spectroscopy to isolate intermediates and final products. Optimize purification using membrane separation technologies (e.g., nanofiltration) to remove residual sulfonic acid derivatives .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies by subjecting the compound to controlled environments (e.g., 25–60°C, pH 3–10) over 30-day periods. Use differential scanning calorimetry (DSC) to assess thermal degradation and UV-Vis spectroscopy to monitor hydrolytic cleavage of the diazepane ring. Compare experimental data with computational predictions (e.g., molecular dynamics simulations) to identify degradation pathways. Statistically analyze results using ANOVA to determine significant stability thresholds .

Q. What analytical techniques are most effective for quantifying impurities in 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)?

Methodological Answer: Implement a multi-technique approach:

  • LC-MS/MS for low-concentration sulfonate byproducts.
  • Ion chromatography for residual counterions (e.g., tosylate).
  • X-ray crystallography to confirm structural integrity and detect crystalline impurities.
    Cross-validate results with computational models (e.g., COSMO-RS) to predict solubility and partitioning behavior of impurities .

Advanced Research Questions

Q. How can AI-driven experimental design improve mechanistic studies of this compound’s reactivity in catalytic systems?

Methodological Answer: Integrate AI platforms (e.g., COMSOL Multiphysics) with high-throughput experimentation to model reaction kinetics and optimize catalytic conditions. Train neural networks on historical kinetic data to predict optimal solvent systems, catalyst loading, and reaction times. Validate predictions using in situ FTIR and mass spectrometry to track intermediate species. Implement feedback loops where experimental outliers refine the AI model’s predictive accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental data in this compound’s supramolecular interactions?

Methodological Answer: Address discrepancies through:

  • Multi-scale modeling : Combine DFT (short-range interactions) with coarse-grained molecular dynamics (long-range effects).
  • Experimental cross-validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinities.
  • Error analysis : Apply Bayesian statistics to quantify uncertainty in computational parameters (e.g., solvent dielectric constant) and experimental measurements (e.g., concentration gradients). Publish datasets with raw computational inputs and experimental replicates to enable community-driven validation .

Q. How can researchers optimize reactor design for scaled-up synthesis while maintaining enantiomeric purity?

Methodological Answer: Adopt a modular reactor system with real-time process control:

  • Microreactor arrays : Enable precise temperature and mixing control to minimize racemization.
  • Inline PAT (Process Analytical Technology) : Use Raman spectroscopy to monitor enantiomeric excess (ee) dynamically.
  • CRDC-aligned simulations : Apply RDF2050108 subclass principles (process control and simulation) to model fluid dynamics and optimize residence time distribution. Compare outcomes with pilot-scale experiments to identify scalability bottlenecks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)

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